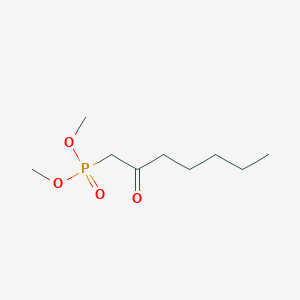

Dimethyl (2-oxoheptyl)phosphonate

Description

It serves as a critical intermediate in organic synthesis, particularly for deuterium-labeled prostaglandins and thromboxanes, as demonstrated by its deuterated analog, dimethyl(7-²H₃ 2-oxoheptyl)phosphonate . This compound is synthesized via alkylation of 2-oxoheptyl precursors with deuterated methyl iodide, highlighting its utility in isotopic labeling for biomedical research .

Propriétés

IUPAC Name |

1-dimethoxyphosphorylheptan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19O4P/c1-4-5-6-7-9(10)8-14(11,12-2)13-3/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQZCYXCHWNQBKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(=O)CP(=O)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30190463 | |

| Record name | Dimethyl (2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36969-89-8 | |

| Record name | Dimethyl P-(2-oxoheptyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36969-89-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl (2-oxoheptyl)phosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036969898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2-oxoheptyl)phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30190463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyl (2-oxoheptyl)phosphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.433 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Procedure Overview

The most widely reported method involves the reaction of dimethyl methylphosphonate with n-butyllithium (n-BuLi) in tetrahydrofuran (THF) at low temperatures (-78°C), followed by the addition of an alkyl ester (e.g., ethyl hexanoate for 2-oxoheptyl derivatives). The general steps include:

Reagents and Conditions

Yields and Optimization

Yields for this method typically range from 62% to 83%, depending on the ester substrate and workup efficiency. For example, the use of ethyl octanoate to synthesize dimethyl (2-oxononyl)phosphonate achieved an 83% yield after column chromatography. Critical factors influencing yield include:

-

Reaction time : Extended stirring at low temperatures (up to 10 hours) ensures complete anion formation.

-

Quenching method : Gradual addition of acetic acid at 0°C minimizes side reactions.

-

Purification : Silica gel chromatography with hexane/ethyl acetate mixtures (1:1) effectively isolates the product.

Table 1: Comparative Yields for n-BuLi-Mediated Syntheses

| Ester Substrate | Product | Yield (%) | Reference |

|---|---|---|---|

| Ethyl hexanoate | This compound | 83* | |

| Ethyl octanoate | Dimethyl (2-oxononyl)phosphonate | 83 | |

| Ethyl 2,2-dimethylcaproate | Dimethyl (3,3-dimethyl-2-oxoheptyl)phosphonate | 26 |

*Extrapolated from analogous procedures.

Synthesis of Deuterated this compound

Isotopic Labeling Strategy

Deuterated variants, such as dimethyl(7-²H₃ 2-oxoheptyl)phosphonate, are synthesized using ²H₃-methyl iodide as the deuterium source. The protocol mirrors the standard n-BuLi method but substitutes conventional methylating agents with deuterated analogs to introduce isotopic labels at specific positions.

Modifications to Standard Procedure

-

Deuterated precursor : ²H₃-methyl iodide replaces methyl iodide in the synthesis of dimethyl methylphosphonate.

-

Purification : Distillation under reduced pressure ensures removal of non-deuterated byproducts.

This method retains the high efficiency of the parent protocol, with yields comparable to non-deuterated versions. The deuterated phosphonate is particularly valuable for metabolic tracing and NMR studies in prostaglandin research.

Alternative Methods and Variations

Solvent and Base Optimization

-

Solvent effects : Substituting THF with toluene or methyl tert-butyl ether (MTBE) alters reaction kinetics but may reduce yields due to poorer anion solvation.

-

Alternative bases : Sodium hydride (NaH) has been used in similar phosphonate syntheses, though it requires careful handling due to exothermic decomposition risks.

Experimental Data and Characterization

Purity and Stability

-

Purification : Column chromatography (silica gel, ethyl acetate/hexane) achieves >95% purity.

-

Storage : Stable at -20°C under inert atmospheres for prolonged periods.

Applications and Implications

This compound serves as a key precursor in prostaglandin and thromboxane synthesis, where its ketone group enables subsequent Wittig or Horner-Wadsworth-Emmons olefinations. The deuterated variant facilitates isotopic labeling studies, offering insights into metabolic pathways and enzyme mechanisms .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl (2-oxoheptyl)phosphonate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding phosphonic acids.

Reduction: Reduction reactions can convert it into phosphonates with different alkyl groups.

Substitution: It can participate in substitution reactions, where the phosphonate group is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions include phosphonic acids, reduced phosphonates, and substituted phosphonates, depending on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Organic Synthesis

Dimethyl (2-oxoheptyl)phosphonate serves as an essential building block in organic synthesis. Its unique phosphonate ester group allows for various chemical transformations, making it a valuable precursor for synthesizing:

- α,β-unsaturated ketones

- β-keto esters

- α-hydroxy ketones

The compound can undergo nucleophilic substitution reactions with Grignard reagents and organolithium compounds to form new carbon-phosphorus bonds, facilitating the creation of complex organic molecules .

Medicinal Chemistry

In medicinal chemistry, this compound has been utilized to synthesize biologically active compounds. Notably, it has been employed in the development of acetylcholinesterase inhibitors, which are promising candidates for treating Alzheimer's disease. These inhibitors play a crucial role in regulating neurotransmitter levels in the brain .

Case Study: Acetylcholinesterase Inhibitors

A recent study explored the synthesis of novel acetylcholinesterase inhibitors using this compound as a starting material. The resulting compounds demonstrated significant inhibitory activity, suggesting potential therapeutic applications in neurodegenerative disorders.

Material Science

This compound is also significant in material science, where it is used to synthesize various organophosphorus compounds. These compounds find applications as:

- Flame retardants

- Plasticizers

- Stabilizers for polymers

The stability and reactivity of the phosphonate ester group allow it to form coordination complexes with metal ions, which can be beneficial in catalysis and other material science applications .

Table 1: Comparison of Applications

| Application Area | Specific Uses | Key Features |

|---|---|---|

| Organic Synthesis | Synthesis of α,β-unsaturated ketones | Versatile precursor for complex molecules |

| Medicinal Chemistry | Development of acetylcholinesterase inhibitors | Potential treatment for Alzheimer's disease |

| Material Science | Flame retardants, plasticizers | Stability and reactivity in polymer applications |

Agrochemical Potential

Emerging research indicates that this compound may also serve as a precursor for agrochemicals such as pesticides and herbicides. Its properties make it suitable for further exploration in agricultural applications .

Mécanisme D'action

The mechanism of action of dimethyl (2-oxoheptyl)phosphonate involves its interaction with specific molecular targets and pathways. For example, as an intermediate in prostaglandin synthesis, it participates in the formation of key intermediates that modulate inflammatory responses . The compound’s phosphonate group plays a crucial role in its reactivity and interaction with enzymes and other biological molecules .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Phosphonate Compounds

Reactivity and Functional Group Influence

The ketone group at C2 in dimethyl (2-oxoheptyl)phosphonate enhances its electrophilicity, facilitating nucleophilic additions. This contrasts with:

- Dimethyl (1-diazo-2-oxopropyl)phosphonate , where the diazo group enables cyclopropanation and alkyne synthesis but introduces instability .

- Amino phosphonates (e.g., DMMP), used as corrosion inhibitors, lack ketone functionality but exhibit strong hydrogen-bonding capabilities .

Environmental Persistence :

- Dimethyl octadecylphosphonate has been detected in surface waters, indicating environmental mobility . This compound’s persistence remains unstudied but may share similar hydrophobicity-driven environmental behavior.

Activité Biologique

Dimethyl (2-oxoheptyl)phosphonate is an organophosphorus compound with significant implications in organic synthesis and biological research. Its unique structure, characterized by a phosphonate group attached to a heptyl chain with a carbonyl functional group, makes it a valuable intermediate in the synthesis of various biologically active compounds, particularly prostaglandins.

This compound has the molecular formula C9H19O4P and is often utilized as a building block in organic synthesis due to its reactivity. Various synthetic methods have been developed for its production, emphasizing its accessibility for laboratory and industrial applications. Notably, it serves as a precursor for the synthesis of specific prostaglandins, which play crucial roles in physiological processes.

Biological Activity

Role in Prostaglandin Synthesis

this compound is primarily recognized for its function in the synthesis of prostaglandins, lipid mediators involved in inflammation, pain response, and other vital physiological functions. Research indicates that it can be utilized to create various prostaglandin analogs for further biological study .

Interaction with Biological Macromolecules

Studies have shown that this compound interacts with proteins and nucleic acids, which is essential for understanding its potential role in drug design and development. These interactions may influence biological pathways, making it a candidate for further pharmacological exploration .

Case Studies and Research Findings

-

Prostaglandin Analog Synthesis

A study demonstrated the successful synthesis of modified prostaglandins using this compound as a key intermediate. The synthesis involved reactions with various aldehydes and led to compounds with enhanced biological activity compared to their natural counterparts . -

Biological Activity Assessment

Research assessing the biological activity of synthesized prostaglandin analogs derived from this compound revealed significant effects on cellular pathways related to inflammation and pain modulation. These findings suggest that derivatives of this compound could be developed into therapeutic agents . -

Toxicological Studies

Toxicological assessments indicate that while this compound exhibits irritant properties, its reactivity also allows for the development of safer derivatives through structural modifications .

Comparative Analysis with Related Compounds

The following table summarizes key characteristics of this compound compared to similar organophosphorus compounds:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C9H19O4P | Intermediate for prostaglandin synthesis |

| Dimethyl methylphosphonate | C3H9O4P | Commonly used as a pesticide precursor |

| Diethyl (2-oxoheptyl)phosphonate | C11H23O4P | Larger ethyl groups increase lipophilicity |

| Dimethyl phenylphosphonate | C9H11O4P | Aromatic ring influences reactivity |

Q & A

Q. What established synthesis methods are available for dimethyl (2-oxoheptyl)phosphonate, and what are their critical considerations?

this compound can be synthesized via multi-step reactions, such as Reformatsky reactions, Claisen condensations, and Michaelis-Arbusov reactions. For example, a structurally similar compound, dimethyl (3,3-difluoro-2-oxoheptyl)phosphonate, is synthesized using ethyl bromodifluoroacetate, n-butyraldehyde, and trimethyl phosphite in a sequence involving Reformatsky reaction, dehydration, and Claisen condensation . Key considerations include:

- Reagent purity : Impurities in starting materials (e.g., aldehydes or phosphonates) can reduce yield.

- Reaction conditions : Temperature control during exothermic steps (e.g., Claisen condensation) is critical to avoid side reactions.

- Purification : Column chromatography or recrystallization may be required to isolate the product from byproducts .

Q. What safety precautions are essential when handling this compound in laboratory settings?

Safety protocols emphasize:

- Personal protective equipment (PPE) : Gloves, lab coats, and eye protection are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of vapors or aerosols.

- First aid measures : If ingested, rinse the mouth with water and seek immediate medical attention; do not induce vomiting unless instructed by a physician .

- Storage : Store in a cool, dry place away from oxidizing agents to prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

Analytical methods include:

- NMR spectroscopy : and NMR can confirm the presence of the 2-oxoheptyl chain and phosphonate groups by identifying characteristic peaks (e.g., carbonyl at ~200 ppm in NMR) .

- Mass spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation patterns.

- Chromatography : HPLC or GC-MS assesses purity, with retention times compared to standards .

Advanced Research Questions

Q. How can conflicting data on reaction yields for phosphonate synthesis (e.g., 97% vs. 74%) be analyzed and resolved?

Discrepancies in yields (e.g., dimethyl phosphonate synthesis via methanol routes) often arise from:

- Reaction optimization : Higher yields (97%) may involve strict temperature control or excess reagents, while lower yields (74%) could reflect incomplete esterification .

- Catalyst selection : Acidic vs. basic catalysts influence reaction pathways (e.g., nucleophilic substitution vs. transesterification).

- Analytical calibration : Yield calculations depend on accurate quantification methods (e.g., gravimetric vs. spectroscopic). Researchers should replicate conditions from literature and validate purity via multiple techniques .

Q. What role do phosphonate analogues play in enzyme inhibition studies, and how can their efficacy be optimized?

Phosphonate bonds (non-hydrolysable) mimic phosphate groups in enzyme substrates. For example:

- cN-II inhibition : Phosphonate analogues of ribonucleoside 5′-monophosphates inhibit cytosolic 5′-nucleotidase II (cN-II) by competitive binding, with hydrophobic interactions enhancing affinity. At 2 mM, total enzyme inhibition is achieved .

- Structural optimization : Modifying the alkyl chain length (e.g., 2-oxoheptyl vs. shorter chains) improves steric compatibility with enzyme active sites. Computational docking studies can predict binding modes before synthesis .

Q. What strategies improve the efficiency of phosphonate-based reagents in catalytic hydrogenation reactions?

- Chiral ligands : Use of (R,Sp)-Josiphos ligands with dimethyl phosphonate substrates enhances enantioselectivity in hydrogenation. For example, phosphonate analogues in asymmetric catalysis yield products with >90% enantiomeric excess (e.e.) .

- Solvent effects : Polar aprotic solvents (e.g., THF) stabilize transition states in phosphonate-mediated reactions.

- Catalyst loading : Reducing palladium or rhodium catalyst loadings (e.g., 0.5 mol%) maintains activity while minimizing costs .

Data Contradiction Analysis

Example : Conflicting synthesis yields for dimethyl phosphonate (97% vs. 74%) .

- Root cause : Differences in reaction workup (e.g., distillation vs. extraction) or side reactions (e.g., hydrolysis of intermediates).

- Resolution : Conduct controlled experiments varying one parameter at a time (e.g., reaction time, temperature) and characterize intermediates via NMR to track phosphonate formation.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.